Cas no 391604-55-0 (2-(2,4-Difluorophenyl)pyridine)

2-(2,4-Difluorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2',4'-difluoro)phenylpyridine
- Pyridine, 2-(2,4-difluorophenyl)-
- 2-(2,4-difluoro-phenyl)-pyridine
- PubChem2018
- C11H7F2N
- 2-(2,4-diflurophenyl)pyridine
- SSABEFIRGJISFH-UHFFFAOYSA-N
- BCP12909
- Pyridine,2-(2,4-difluorophenyl)-
- LS20457
- VP13798
- RP25076
- 2-[2,4-bis(fluoranyl)phenyl]pyridine
- 4,6-difluorophenylpyridine
- CS-W008107
- AKOS015891740
- AC-25234
- FT-0657200
- A824431
- MFCD07787526
- SCHEMBL514547
- AB7023
- 391604-55-0
- D3413
- DTXSID80460401
- 2-(2,4-Difluorophenyl)pyridine, 97%
- SY030216
- DS-14425
- J-505478
-
- MDL: MFCD07787526
- インチ: 1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H
- InChIKey: SSABEFIRGJISFH-UHFFFAOYSA-N
- SMILES: FC1C([H])=C(C([H])=C([H])C=1C1=C([H])C([H])=C([H])C([H])=N1)F
計算された属性
- 精确分子量: 191.05500
- 同位素质量: 191.05465555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 2.7
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.254 g/mL at 25 °C
- ゆうかいてん: No data available
- Boiling Point: 95 °C/0.4 mmHg
- フラッシュポイント: Fahrenheit: 217.4 ° f < br / > Celsius: 103 ° C < br / >
- Refractive Index: n20/D 1.570
- PSA: 12.89000
- LogP: 3.02680
2-(2,4-Difluorophenyl)pyridine Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H302,H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
2-(2,4-Difluorophenyl)pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(2,4-Difluorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028691-1g |
2-(2,4-Difluorophenyl)pyridine |
391604-55-0 | 98% | 1g |
¥27 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028691-5g |
2-(2,4-Difluorophenyl)pyridine |
391604-55-0 | 98% | 5g |
¥106 | 2024-05-23 | |
abcr | AB250023-1 g |
2-(2,4-Difluorophenyl)pyridine, 98%; . |
391604-55-0 | 98% | 1 g |
€72.90 | 2023-07-20 | |
abcr | AB250023-100 g |
2-(2,4-Difluorophenyl)pyridine, 98%; . |
391604-55-0 | 98% | 100 g |
€587.00 | 2023-07-20 | |
Chemenu | CM120807-100g |
2-(2,4-difluorophenyl)pyridine |
391604-55-0 | 95%+ | 100g |
$381 | 2023-02-17 | |
Apollo Scientific | PC902787-100g |
2-(2,4-Difluorophenyl)pyridine |
391604-55-0 | 98+% | 100g |
£281.00 | 2025-02-22 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 667676-1G |
2-(2,4-Difluorophenyl)pyridine |
391604-55-0 | 1g |
¥688.06 | 2023-11-30 | ||
Ambeed | A150452-25g |
2-(2,4-Difluorophenyl)pyridine |
391604-55-0 | 98% | 25g |
$54.0 | 2025-02-19 | |
abcr | AB250023-25 g |
2-(2,4-Difluorophenyl)pyridine, 98%; . |
391604-55-0 | 98% | 25 g |
€220.50 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3413-5G |
2-(2,4-Difluorophenyl)pyridine |
391604-55-0 | >98.0%(GC)(T) | 5g |
¥395.00 | 2024-04-16 |
2-(2,4-Difluorophenyl)pyridine Suppliers
2-(2,4-Difluorophenyl)pyridine 関連文献
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Dan-Ping Gong,Deng-Ke Cao Dalton Trans. 2016 45 9328
-
Tai-Bao Gao,Qianwenhao Fan,Zhen-Tao Yu,Deng-Ke Cao Dalton Trans. 2017 46 8180
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Peng-bin Si,Hai-feng Zhe,Ai-hui Zhou,Xiao-qing Liu,Ming-yu Teng,Mei-zhu Rong,Yu-fei Wang,Qin Wang,Zheng-liang Wang,Jie Zhang New J. Chem. 2021 45 18796
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Alessandro Abbotto,Carmine Coluccini,Elisa Dell'Orto,Norberto Manfredi,Vanira Trifiletti,Matteo M. Salamone,Riccardo Ruffo,Maurizio Acciarri,Alessia Colombo,Claudia Dragonetti,Stefania Ordanini,Dominique Roberto,Adriana Valore Dalton Trans. 2012 41 11731
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J. Pérez-Miqueo,A. Telleria,M. Mu?oz-Olasagasti,A. Altube,E. García-Lecina,A. de Cózar,Z. Freixa Dalton Trans. 2015 44 2075
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Lin Zhang,Zhi-Ping Yan,You-Xuan Zheng Dalton Trans. 2019 48 9744
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K. S. Bejoymohandas,T. M. George,S. Bhattacharya,S. Natarajan,M. L. P. Reddy J. Mater. Chem. C 2014 2 515
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8. Tuning the electrochemiluminescent properties of iridium complexes of N-heterocyclic carbene ligandsLinh M. Quan,Bradley D. Stringer,Mohammad A. Haghighatbin,Johnny Agugiaro,Gregory J. Barbante,David J. D. Wilson,Conor F. Hogan,Peter J. Barnard Dalton Trans. 2019 48 653
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Laia Davin,Ross McLellan,Alan R. Kennedy,Eva Hevia Chem. Commun. 2017 53 11650
-
Dan-Ping Gong,Deng-Ke Cao Dalton Trans. 2016 45 9328
2-(2,4-Difluorophenyl)pyridineに関する追加情報
Introduction to 2-(2,4-Difluorophenyl)pyridine (CAS No. 391604-55-0)
2-(2,4-Difluorophenyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 391604-55-0, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of molecules, which are widely recognized for their diverse biological activities and utility in drug development. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 2-(2,4-Difluorophenyl)pyridine combines the electron-withdrawing effect of fluorine with the aromaticity of the pyridine ring, which can modulate the reactivity and binding affinity of the molecule. Such structural features have been extensively explored in medicinal chemistry for their potential to enhance metabolic stability, improve binding interactions with biological targets, and optimize pharmacokinetic profiles. In recent years, fluorinated pyridines have been increasingly incorporated into drug candidates due to their ability to improve drug-like properties such as lipophilicity and solubility.
One of the most compelling aspects of 2-(2,4-Difluorophenyl)pyridine is its versatility as a building block in synthetic chemistry. The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of small-molecule inhibitors targeting various therapeutic pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorine atoms at the 2 and 4 positions play a pivotal role in fine-tuning the electronic properties of the molecule, enabling precise control over its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 2-(2,4-Difluorophenyl)pyridine in drug discovery. High-throughput virtual screening (HTVS) and quantum mechanical calculations have been employed to predict the binding affinity and selectivity of this compound towards various protein targets. These computational studies have identified novel analogs with enhanced potency and reduced off-target effects, paving the way for more effective therapeutic agents.
In addition to its applications in pharmaceuticals, 2-(2,4-Difluorophenyl)pyridine has shown promise in agrochemical research. Fluorinated pyridines are known to exhibit potent activity against pests and pathogens, making them attractive candidates for developing next-generation pesticides. The structural rigidity provided by the pyridine ring and the electron-deficient nature of the fluorinated phenyl moiety contribute to its efficacy as an agrochemical active ingredient. Researchers have demonstrated that incorporating this scaffold into pesticide formulations can lead to improved stability under environmental conditions while maintaining high biological activity.
The synthesis of 2-(2,4-Difluorophenyl)pyridine typically involves multi-step organic reactions, often starting from commercially available precursors such as 2,4-difluorobenzaldehyde or 2,4-difluorobenzonitrile. Palladium-catalyzed cross-coupling reactions are commonly employed to construct the pyridine ring or introduce substituents at specific positions. The use of transition metal catalysts ensures high regioselectivity and yield, making these synthetic routes efficient for large-scale production.
The chemical properties of 2-(2,4-Difluorophenyl)pyridine make it a suitable candidate for further functionalization through various chemical transformations. For example, nucleophilic substitution reactions can be used to introduce additional substituents at the pyridine nitrogen or phenyl ring positions, expanding its utility in medicinal chemistry. Additionally, heterocyclic coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings allow for the integration of this scaffold into more complex molecular architectures.
In conclusion, 2-(2,4-Difluorophenyl)pyridine (CAS No. 391604-55-0) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and chemical properties make it an invaluable tool for drug discovery and pesticide development. As research continues to uncover new applications for this molecule, future studies will likely focus on optimizing synthetic routes and exploring novel derivatives with enhanced biological activity.
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